molecular formula C11H10BrNO B12543352 6-Bromo-4-ethylquinolin-2(1H)-one CAS No. 143658-06-4

6-Bromo-4-ethylquinolin-2(1H)-one

Cat. No.: B12543352
CAS No.: 143658-06-4
M. Wt: 252.11 g/mol
InChI Key: YJHSYBZQYNXEHL-UHFFFAOYSA-N
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Description

6-Bromo-4-ethylquinolin-2(1H)-one is a heterocyclic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a bromine atom at the 6th position and an ethyl group at the 4th position of the quinoline ring imparts unique chemical properties to this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-4-ethylquinolin-2(1H)-one typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 4-ethylquinoline.

    Bromination: The 4-ethylquinoline is then subjected to bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide.

    Cyclization: The brominated intermediate undergoes cyclization to form the quinolin-2(1H)-one structure.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization processes, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-Bromo-4-ethylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form biaryl or heteroaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted quinoline derivatives, while oxidation and reduction can lead to the formation of quinoline N-oxides or reduced quinoline derivatives.

Scientific Research Applications

6-Bromo-4-ethylquinolin-2(1H)-one has several scientific research applications, including:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.

    Biological Studies: The compound is employed in biological assays to study its effects on various cellular pathways and molecular targets.

    Material Science: It can be used in the development of organic semiconductors and other advanced materials.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 6-Bromo-4-ethylquinolin-2(1H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the quinoline ring structure allow the compound to bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity, alteration of signal transduction pathways, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    6-Bromo-4-methylquinolin-2(1H)-one: Similar in structure but with a methyl group instead of an ethyl group.

    4-Ethylquinolin-2(1H)-one: Lacks the bromine atom at the 6th position.

    6-Chloro-4-ethylquinolin-2(1H)-one: Contains a chlorine atom instead of a bromine atom at the 6th position.

Uniqueness

6-Bromo-4-ethylquinolin-2(1H)-one is unique due to the presence of both the bromine atom and the ethyl group, which confer distinct chemical reactivity and biological activity. The combination of these substituents can enhance the compound’s ability to interact with specific molecular targets, making it a valuable scaffold in drug discovery and development.

Properties

CAS No.

143658-06-4

Molecular Formula

C11H10BrNO

Molecular Weight

252.11 g/mol

IUPAC Name

6-bromo-4-ethyl-1H-quinolin-2-one

InChI

InChI=1S/C11H10BrNO/c1-2-7-5-11(14)13-10-4-3-8(12)6-9(7)10/h3-6H,2H2,1H3,(H,13,14)

InChI Key

YJHSYBZQYNXEHL-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=O)NC2=C1C=C(C=C2)Br

Origin of Product

United States

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